molecular formula C11H18O3 B13028760 5-tert-Butoxymethyl-cyclohexane-1,3-dione

5-tert-Butoxymethyl-cyclohexane-1,3-dione

Cat. No.: B13028760
M. Wt: 198.26 g/mol
InChI Key: TWAALBCHZQMIHG-UHFFFAOYSA-N
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Description

5-tert-Butoxymethyl-cyclohexane-1,3-dione is a chemical compound with the molecular formula C11H18O3 It is a derivative of cyclohexane-1,3-dione, where a tert-butoxymethyl group is attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

5-tert-Butoxymethyl-cyclohexane-1,3-dione can be synthesized through a multi-step process. One common method involves the reaction of ethyl 4-tert-butoxycrotonate with ethyl acetoacetate, followed by hydrolysis and subsequent decarboxylation . The reaction conditions typically involve the use of solvents such as ethanol and catalysts like sodium ethoxide to facilitate the reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-tert-Butoxymethyl-cyclohexane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the dione groups to diols.

    Substitution: The tert-butoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce diols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

5-tert-Butoxymethyl-cyclohexane-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism by which 5-tert-Butoxymethyl-cyclohexane-1,3-dione exerts its effects involves the inhibition of specific enzymes. For instance, in herbicidal applications, it inhibits p-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme crucial for the biosynthesis of essential plant molecules. This inhibition leads to the accumulation of toxic intermediates, ultimately causing plant death.

Comparison with Similar Compounds

Similar Compounds

    Sulcotrione: A triketone herbicide with a similar mode of action.

    Mesotrione: Another triketone herbicide used in maize cultivation.

    Tembotrione: A triketone herbicide with a broader spectrum of activity.

Uniqueness

5-tert-Butoxymethyl-cyclohexane-1,3-dione is unique due to its specific structural features, such as the tert-butoxymethyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for developing new derivatives with tailored properties for various applications.

Properties

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

5-[(2-methylpropan-2-yl)oxymethyl]cyclohexane-1,3-dione

InChI

InChI=1S/C11H18O3/c1-11(2,3)14-7-8-4-9(12)6-10(13)5-8/h8H,4-7H2,1-3H3

InChI Key

TWAALBCHZQMIHG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OCC1CC(=O)CC(=O)C1

Origin of Product

United States

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